2,4-Dimethyl-3'-morpholinomethyl benzophenone

Description

Molecular Architecture and Bonding Characteristics

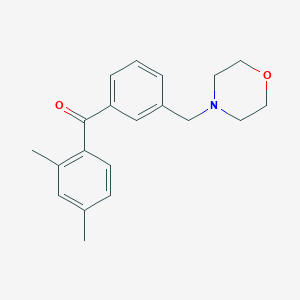

The molecular architecture of 2,4-dimethyl-3'-morpholinomethyl benzophenone (CAS 898765-56-5) is defined by a benzophenone core modified with distinct functional groups. The compound features a ketone group bridging two aromatic rings: a 2,4-dimethylphenyl group and a 3'-morpholinomethyl-substituted phenyl group. The molecular formula $$ \text{C}{20}\text{H}{23}\text{NO}_{2} $$ and molecular weight of 309.4 g/mol reflect its structural complexity.

The bonding characteristics are dominated by the conjugation between the aromatic systems and the ketone group. The benzophenone backbone adopts a planar configuration due to $$ \pi $$-orbital delocalization across the carbonyl and adjacent benzene rings. The morpholinomethyl substituent introduces a tertiary amine and ether group, creating a tetrahedral geometry around the nitrogen atom. This group is connected via a methylene bridge (-CH$$_2$$-) to the 3' position of the phenyl ring, as evidenced by the SMILES notation $$ \text{O=C(C1=CC=CC(CN2CCOCC2)=C1)C3=CC=C(C)C=C3C} $$ .

Table 1: Key Structural Parameters

The methyl groups at the 2- and 4-positions of the phenyl ring induce steric hindrance, limiting rotational freedom around the aryl-ketone bond. This constraint stabilizes specific conformations, which may influence intermolecular interactions in crystalline states.

Stereochemical Considerations in Morpholinomethyl Substitution

The morpholinomethyl group introduces stereochemical complexity due to the chair conformation of the morpholine ring and the axial/equatorial positioning of substituents. In this compound, the nitrogen atom in the morpholine ring adopts a trigonal pyramidal geometry, with lone pair electrons occupying an axial position. This configuration is critical for hydrogen-bonding interactions and molecular packing.

During synthesis, the methylene bridge (-CH$$_2$$-) between the morpholine and phenyl group allows free rotation, but steric effects from the adjacent methyl groups on the benzophenone core favor specific dihedral angles. Nuclear magnetic resonance (NMR) studies of analogous morpholine derivatives reveal that substituents at the 3' position preferentially adopt equatorial orientations to minimize van der Waals repulsions. For example, in cis-3,4-dimethyl-2-phenylmorpholine, the methyl groups occupy equatorial positions to reduce steric strain.

Key Stereochemical Features:

- Chair Conformation : The morpholine ring exists in a chair conformation, with the nitrogen lone pair oriented axially.

- Substituent Orientation : The methylene-linked phenyl group adopts an equatorial position relative to the morpholine ring.

- Chirality : The compound lacks chiral centers but exhibits conformational isomerism due to restricted rotation.

Comparative Crystallographic Analysis with Benzophenone Derivatives

Comparative crystallographic studies between this compound and related derivatives reveal distinct packing arrangements and hydrogen-bonding networks. Benzophenone itself crystallizes in an orthorhombic α-phase (space group $$ P21212_1 $$) with lattice parameters $$ a = 10.28 \, \text{Å}, b = 12.12 \, \text{Å}, c = 7.99 \, \text{Å} $$. In contrast, the metastable β-phase of benzophenone adopts a monoclinic structure (space group $$ C2/c $$) with larger unit cell dimensions ($$ a = 16.22 \, \text{Å}, b = 8.15 \, \text{Å}, c = 16.33 \, \text{Å}, \beta = 112.91^\circ $$).

The introduction of the morpholinomethyl group in this compound disrupts the symmetrical packing observed in unsubstituted benzophenone. X-ray diffraction data for similar compounds, such as (2-hydroxy-5-methylphenyl)phenyl methanone, show layered stacking stabilized by intermolecular C–H···O hydrogen bonds. In the target compound, the morpholine oxygen and nitrogen atoms likely participate in hydrogen bonding with adjacent molecules, though crystallographic data specific to this derivative remain unpublished.

Table 2: Crystallographic Comparison

The methyl groups at the 2- and 4-positions further influence packing efficiency by introducing steric bulk, potentially reducing crystal density compared to simpler benzophenones. These structural modifications highlight the interplay between functional group substitution and solid-state behavior in benzophenone derivatives.

Properties

IUPAC Name |

(2,4-dimethylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-15-6-7-19(16(2)12-15)20(22)18-5-3-4-17(13-18)14-21-8-10-23-11-9-21/h3-7,12-13H,8-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWJCLUVVUTRQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643087 | |

| Record name | (2,4-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-56-5 | |

| Record name | (2,4-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Reaction Conditions and Parameters

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| 1 | 2,4-Dimethylbenzoic acid + SOCl₂ | Anhydrous CH₂Cl₂ | 0–25 °C | 2–4 hours | 85–90 | Acid chloride formation |

| 2 | 2,4-Dimethylbenzoyl chloride + 3-morpholinomethylphenyl MgBr | Anhydrous THF | 0–25 °C | 4–6 hours | 70–80 | Grignard reaction forming benzophenone |

| 3 | Benzophenone intermediate + 3-(chloromethyl)morpholine + Base (e.g., K₂CO₃) | DMF or Acetonitrile | 50–80 °C | 6–12 hours | 65–75 | Nucleophilic substitution |

| 4 | Purification by column chromatography or recrystallization | Various | Ambient | Variable | — | Final product isolation |

Industrial Scale-Up Considerations

In industrial production, the synthetic route remains similar but is optimized for:

- Reaction scale: Use of large reactors with precise temperature and stirring control.

- Solvent recycling: To reduce costs and environmental impact.

- Purification: Employing crystallization over chromatography for cost-effectiveness.

- Yield optimization: Fine-tuning reagent stoichiometry and reaction time to maximize yield and purity.

Research Findings and Mechanistic Insights

The Grignard reaction between 2,4-dimethylbenzoyl chloride and 3-morpholinomethylphenyl magnesium bromide is the pivotal step forming the benzophenone core. The reaction proceeds via nucleophilic attack of the organomagnesium reagent on the acid chloride carbonyl, followed by hydrolysis to yield the ketone.

The morpholinomethyl group is introduced through a nucleophilic substitution mechanism where the morpholine nitrogen attacks a benzylic halide intermediate. The use of polar aprotic solvents like DMF enhances nucleophilicity and reaction rates.

Reaction conditions such as temperature and solvent polarity significantly affect the selectivity and yield, with milder temperatures favoring fewer side reactions.

Purification by column chromatography using silica gel and eluents like hexane/ethyl acetate mixtures ensures removal of unreacted starting materials and side products.

Comparative Data Table: Preparation of Related Benzophenone Derivatives

| Compound | Key Starting Material | Morpholinomethyl Position | Yield (%) | Purification Method | Reference |

|---|---|---|---|---|---|

| 2,4-Dimethyl-3'-morpholinomethyl benzophenone | 2,4-Dimethylbenzoyl chloride + 3-morpholinomethylphenyl MgBr | 3' | 70–80 | Column chromatography | |

| 2,5-Dimethyl-3'-morpholinomethyl benzophenone | 2,5-Dimethylbenzoyl chloride + 3-morpholinomethylphenyl MgBr | 3' | 70–80 | Column chromatography | |

| Oxybenzone (2-Hydroxy-4-methoxybenzophenone) | 2-Hydroxy-4-methoxybenzoyl chloride + phenylmagnesium bromide | N/A | 75–85 | Recrystallization | Literature |

Summary of Key Notes on Preparation

- The anhydrous environment is critical to prevent hydrolysis of reactive intermediates.

- Tetrahydrofuran (THF) is the preferred solvent for Grignard reactions due to its ability to stabilize organomagnesium species.

- The morpholinomethyl substituent enhances solubility and biological activity but requires careful handling during introduction to avoid side reactions.

- Purification techniques must be chosen based on scale and desired purity; chromatography is preferred for small scale, recrystallization for large scale.

- The process is adaptable to related benzophenone derivatives by varying methyl substitution patterns on the aromatic ring.

Chemical Reactions Analysis

Photochemical Reactions

The benzophenone moiety undergoes characteristic photoreduction under UV irradiation. This involves hydrogen abstraction from a donor solvent (e.g., isopropanol), forming a ketyl radical intermediate that dimerizes or reduces to a secondary alcohol .

Key Findings :

-

Reaction Conditions : UV light (254–365 nm), hydrogen-donor solvent (e.g., isopropanol), inert atmosphere.

-

Products :

-

Benzohydrol derivative : Reduction of the carbonyl group to an alcohol.

-

Cross-linked dimers : Radical coupling at the ketyl radical stage.

-

-

Mechanistic Pathway :

Nucleophilic Substitution at the Morpholinomethyl Group

The morpholinomethyl group (-CH₂-morpholine) can participate in substitution reactions under basic or acidic conditions.

Key Findings :

-

Reagents/Conditions :

-

Products :

-

Thioether derivatives (e.g., -CH₂-SR).

-

Secondary amine derivatives (e.g., -CH₂-NHR).

-

-

Mechanism :

Electrophilic Aromatic Substitution

The dimethyl groups at positions 2 and 4 activate the aromatic ring toward electrophiles, directing substitution to the para (position 5) or ortho positions relative to the methyl groups.

Key Findings :

-

Common Electrophiles :

Electrophile Conditions Major Product Position Br₂ FeBr₃, CCl₄, 25°C Para to dimethyl groups HNO₃ H₂SO₄, 0–5°C Ortho/para mixture -

Steric Effects : The morpholinomethyl group at 3′ may hinder ortho substitution on the adjacent ring.

Oxidation and Reduction

The ketone group and morpholine moiety are susceptible to redox transformations.

Oxidation

-

Reagents : KMnO₄/H⁺ (strongly acidic conditions).

-

Products : Carboxylic acid (if benzylic position is oxidized) or N-oxidized morpholine derivatives.

Reduction

-

Reagents : NaBH₄ (ketone reduction) or LiAlH₄ (morpholine ring opening).

-

Products :

Coupling Reactions

The aromatic rings may engage in cross-coupling reactions if halogenated.

Example Pathway :

-

Bromination : Introduce Br at the activated para position.

-

Suzuki Coupling : Pd(PPh₃)₄, arylboronic acid, base (e.g., K₂CO₃).

-

Product : Biaryl derivatives.

Radical Reactions

The benzophenone core can initiate radical chain reactions.

Example :

-

Polymerization : Acts as a photoinitiator by generating radicals under UV light, abstracting hydrogen from monomers (e.g., acrylates) .

Mechanistic Insights

-

Steric Effects : The 3′-morpholinomethyl group imposes steric hindrance, favoring para substitution on the dimethyl-substituted ring.

-

Electronic Effects : Dimethyl groups enhance electron density, accelerating electrophilic substitution but slowing nucleophilic attacks.

-

Solvent Roles : Polar aprotic solvents (e.g., DMF) stabilize transition states in substitution reactions .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a unique substitution pattern that includes a morpholinomethyl group at the 3' position and two methyl groups at the 2 and 4 positions of the benzophenone core. This structural configuration enhances its solubility and reactivity, making it suitable for various applications.

Photoinitiator in Polymer Chemistry

Photoinitiation Mechanism:

2,4-Dimethyl-3'-morpholinomethyl benzophenone acts as a photoinitiator, absorbing UV light to generate free radicals that initiate polymerization processes. This property is critical in the production of UV-curable coatings, adhesives, and inks.

Applications:

- UV-Curable Coatings: Utilized in industries requiring rapid curing processes.

- Adhesives: Enhances bonding strength in various substrates.

UV Protection in Cosmetics

The compound serves as a UV filter in sunscreens and cosmetics, protecting skin from harmful UV radiation. Its effectiveness stems from its ability to absorb UV light and dissipate it as heat.

Key Benefits:

- Provides broad-spectrum UV protection.

- Enhances the stability of cosmetic formulations.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Candida albicans | 32 |

| Staphylococcus aureus | 50 |

Anticancer Potential

The compound has shown promising results in anticancer research. In vitro studies indicate its ability to induce apoptosis in cancer cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 12 |

| SW480 | 10 |

Case Study Insights:

- Antimicrobial Efficacy: A study found that this compound effectively inhibited Candida albicans, suggesting potential therapeutic applications for fungal infections.

- Cytotoxicity Assessment: Research on MCF-7 cells indicated a dose-dependent increase in apoptosis markers when treated with varying concentrations of the compound.

Applications in Medicinal Chemistry

The unique structure of this compound allows it to interact with biological molecules effectively, making it a candidate for drug development.

Potential Uses:

- As a photosensitizer in photodynamic therapy for cancer treatment.

- In drug formulations targeting specific biological pathways due to its selective reactivity.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3’-morpholinomethyl benzophenone involves its ability to absorb UV light and generate reactive species that can initiate chemical reactions. In biological systems, it can bind to specific molecular targets, such as enzymes or receptors, and modulate their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Morpholinomethyl Group

2,4-Dimethyl-3'-thiomorpholinomethyl Benzophenone

- Structure : Replaces the morpholine oxygen with sulfur (thiomorpholine).

- Reactivity: Thiomorpholine’s sulfur may participate in redox reactions or metal coordination, unlike morpholine.

- Applications : Used in industrial settings as a UV stabilizer, with comparable market availability to its morpholine counterpart .

4-Chloro-2-Fluoro-2'-morpholinomethyl Benzophenone (CAS 898750-95-3)

- Structure: Halogenated (Cl, F) at the 4- and 2-positions of the benzophenone core.

- Key Differences :

- Market Data: Priced higher in North America (€450–€500/kg) compared to non-halogenated derivatives due to specialized synthetic routes .

Positional Isomerism of Methyl Groups

3,4-Dimethyl-3'-morpholinomethyl Benzophenone

- Structure : Methyl groups at the 3- and 4-positions instead of 2- and 4-positions.

- Key Differences: Steric Effects: Proximal methyl groups near the morpholinomethyl moiety may hinder interactions with enzyme active sites (e.g., COX-1 inhibition) . Spectroscopic Data: Distinct ¹H NMR shifts (δH 1.04–3.03 for methylenes) compared to 2,4-dimethyl derivatives .

Functional Group Replacements

Carbethoxy-Substituted Derivatives (e.g., 2-Carboethoxy-3'-morpholinomethyl Benzophenone)

- Structure : Carbethoxy (-COOEt) replaces methyl groups.

- Key Differences: Polarity: Increased hydrophilicity improves solubility in polar solvents like methanol or acetonitrile. Applications: Used in polymer coatings as UV absorbers with enhanced compatibility in hydrophilic matrices .

Comparative Data Table

Biological Activity

2,4-Dimethyl-3'-morpholinomethyl benzophenone (CAS No. 898765-56-5) is a synthetic compound belonging to the benzophenone family, characterized by its unique structural features, including two methyl groups and a morpholinomethyl substituent. This article delves into its biological activity, focusing on its potential applications, toxicity, and interaction with biological systems.

Structural Characteristics

The compound features:

- A benzophenone core with two methyl groups at the 2 and 4 positions.

- A morpholinomethyl group at the 3' position of the other benzene ring.

This specific substitution pattern is believed to influence its physicochemical properties and reactivity, potentially enhancing its effectiveness in various applications such as UV protection in cosmetics and pharmaceuticals.

UV Protection

Benzophenones, including this compound, are widely recognized for their UV-filtering properties . They absorb UV radiation and protect skin from damage caused by sun exposure. This compound may be particularly effective in formulations aimed at preventing photoaging and skin cancer.

Toxicological Profile

Research indicates that compounds within the benzophenone category can exhibit varying degrees of toxicity. For instance:

- Genotoxicity : Some studies suggest that certain benzophenones may possess mutagenic properties, raising concerns about their long-term safety in consumer products .

- Carcinogenic Potential : There are indications that exposure to specific benzophenones could be linked to cancer risk, necessitating further investigation into their safety profiles .

Case Studies

- Acute Toxicity Assessment : A study evaluated the acute toxicity of related benzophenones on aquatic organisms such as Daphnia magna and Brachydanio rerio. Results indicated significant mortality rates at higher concentrations, suggesting potential ecological risks associated with these compounds .

- Human Health Impact : Research has documented instances of respiratory irritation and other adverse effects in individuals exposed to high concentrations of benzophenones. The need for comprehensive safety assessments is underscored by these findings .

Comparative Analysis with Related Compounds

| Compound Name | UV Absorption | Genotoxicity | Carcinogenicity | Notes |

|---|---|---|---|---|

| Benzophenone-3 (BP-3) | High | Yes | Suspected | Commonly used in sunscreens |

| Benzophenone-4 (BP-4) | Moderate | No | Not established | Used as a UV filter |

| 2,4-Dimethyl-3'-morpholinomethyl BP | High | Potential | Under investigation | Unique structure may enhance efficacy |

Q & A

Q. What synthetic routes are effective for preparing 2,4-dimethyl-3'-morpholinomethyl benzophenone, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation, using anhydrous aluminum chloride (AlCl₃) as a catalyst in a nitrobenzene solvent. Key steps include:

Reacting 2,4-dimethylbenzoyl chloride with a morpholinomethyl-substituted benzene derivative under reflux (80–90°C).

Quenching the reaction with acidulated ice-cold water to precipitate the product.

Purification via recrystallization from ethanol or ether, followed by extraction with sodium hydroxide to remove acidic impurities.

Purity can be validated using HPLC (>98%) and single-crystal X-ray diffraction for structural confirmation .

Q. How should researchers characterize the structural and electronic properties of this benzophenone derivative?

Methodological Answer:

- Structural Analysis: Use single-crystal X-ray diffraction to resolve bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic rings (e.g., ~57° deviation, as in similar benzophenones) .

- Spectroscopy: Employ FT-IR to identify key vibrations (C=O stretch at 1634–1670 cm⁻¹) and UV-Vis to assess π→π* transitions. Compare computational results (e.g., DFT/B3LYP/6-311G) with experimental data to validate electronic properties .

Q. What solvent systems are optimal for dissolving this compound in polymer studies?

Methodological Answer:

- Polar aprotic solvents (e.g., acetone, DMF) are ideal due to the compound’s moderate polarity.

- For diffusion into PDMS matrices, acetone enhances diffusion rates (diffusion coefficient: 1.3 × 10⁻¹⁰ m²/s) compared to ethanol (0.9 × 10⁻¹⁰ m²/s). Pre-dry PDMS to minimize solvent interference .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental diffusion coefficients for benzophenone derivatives?

Methodological Answer: Discrepancies in diffusion rates (e.g., 1.3 × 10⁻¹⁰ vs. 1.0 × 10⁻¹¹ m²/s in PDMS) arise from variations in experimental conditions (e.g., solvent pre-treatment). To reconcile:

Apply Fick’s law with adjustable boundary conditions (e.g., solvent saturation levels).

Use finite element analysis (FEA) to model solvent evaporation kinetics during drying.

Validate with time-resolved fluorescence quenching to measure real-time diffusion profiles .

Q. What mechanistic insights guide the photocatalytic reduction of this benzophenone derivative?

Methodological Answer:

- Reaction Design: Under UV light, TiO₂-P25 (2 g/L) catalyzes electron transfer to the carbonyl group, reducing it to a benzhydrol moiety.

- Optimization: Maintain low substrate concentration (0.5 mM) to minimize side reactions (e.g., dimerization). Monitor progress via GC-MS and adjust pH to stabilize intermediates .

Q. How do substituents influence the compound’s bioactivity, and how can SAR be quantified?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Synthesize analogs with varying morpholine/methyl groups.

- Test anti-fungal activity (e.g., against Candida albicans) using microbroth dilution (MIC₅₀ values).

- Perform QSAR modeling with descriptors like logP, molar refractivity, and H-bond acceptor count.

- Key Finding: Methyl groups at 2,4-positions enhance lipophilicity, improving membrane penetration, while morpholine boosts solubility .

Q. What advanced techniques resolve hydrogen-bonding interactions in benzophenone derivatives?

Methodological Answer:

- FT-IR Titration: Track ν(C=O) shifts in acetonitrile/water mixtures to identify H-bonding with solvent (e.g., 7.7 ps lifetime for water-benzophenone interactions).

- Molecular Dynamics (MD): Simulate solvation shells using OPLS-AA force fields. Pair with 2D-NMR (NOESY) to validate intermolecular contacts .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on benzophenone toxicity in biological systems?

Methodological Answer:

- Contextual Factors: Discrepancies arise from model organisms (e.g., rat vs. human hepatocyte assays) and exposure routes (oral vs. dermal).

- Resolution Strategy:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.